Technical Whitepaper: 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine
Technical Whitepaper: 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process scientists. It prioritizes actionable synthetic intelligence, mechanistic insight, and self-validating protocols over generic descriptions.
Strategic Scaffold for Kinase Inhibitor & GPCR Ligand Design[1]
Part 1: Executive Summary
1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine (CAS 885269-79-4) is a specialized heterocyclic building block serving as a critical intermediate in the synthesis of small-molecule therapeutics. Its architecture—a piperidine ring linked to a pyridine moiety via a flexible keto-methylene bridge—offers a unique "privileged structure" for drug discovery.
This scaffold is particularly valued in the development of Type II Kinase Inhibitors and Smoothened (Smo) Receptor Antagonists , where the piperidine provides solubility and the pyridine serves as a hydrogen-bond acceptor in the ATP-binding pocket or allosteric site. This guide delineates the optimal synthesis, stability parameters, and downstream utility of this compound.
Part 2: Molecular Architecture & Physicochemical Profile
Understanding the physical behavior of this molecule is prerequisite to its successful application in multi-step synthesis.
Structural Analysis
The molecule consists of three distinct functional domains:
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N-Boc Piperidine: A lipophilic, protected amine that ensures solubility in organic solvents (DCM, EtOAc) and prevents side reactions at the secondary amine.
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Ketone Linker: A reactive electrophilic center susceptible to reduction, reductive amination, or heterocyclization.
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4-Pyridine Ring: A basic heteroaromatic system that can act as a ligand for metal catalysis or a pharmacophore in biological targets.
Key Physicochemical Data
| Property | Value | Technical Note |
| CAS Number | 885269-79-4 | Verified Identifier |
| Formula | C₁₇H₂₄N₂O₃ | |
| Molecular Weight | 304.39 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace pyridine oxidation |
| LogP (Predicted) | ~2.3 - 2.8 | Lipophilic; requires organic solvents for handling |
| pKa (Pyridine N) | ~5.2 | Protonates in acidic media (HCl/TFA) |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water; sparingly soluble in hexanes |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |
Part 3: Synthetic Pathways (Expertise & Experience)
Direct condensation methods often fail due to self-polymerization of the pyridine or over-addition to the ketone. The Weinreb Amide Protocol is the industry standard for high-fidelity synthesis of this compound, ensuring the reaction stops cleanly at the ketone stage.
The Weinreb Amide Route (Recommended)
This pathway utilizes the chelation-controlled stability of the Weinreb amide to prevent over-alkylation by the nucleophilic picoline anion.
Mechanism:
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Activation: 1-Boc-piperidine-4-carboxylic acid is converted to its Weinreb amide.
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Lithiation: 4-Picoline (4-methylpyridine) is deprotonated by LiHMDS or LDA to form a resonance-stabilized anion.
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Coupling: The picoline anion attacks the Weinreb amide. The stable tetrahedral intermediate prevents double addition.
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Hydrolysis: Acidic workup collapses the intermediate to the target ketone.
Synthesis Workflow Diagram
Caption: The Weinreb route prevents over-addition, ensuring high yield of the mono-ketone product.
Part 4: Experimental Protocol (Self-Validating System)
Objective: Synthesis of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine on a 10g scale.
Reagents:
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1-Boc-piperidine-4-carboxylic acid methoxymethylamide (Weinreb amide): 10.0 g (36.7 mmol)
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4-Picoline: 3.76 g (40.4 mmol, 1.1 eq)
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LiHMDS (1.0 M in THF): 44.0 mL (44.0 mmol, 1.2 eq)
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Anhydrous THF: 150 mL
Step-by-Step Methodology:
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Anion Generation (Critical Step):
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Charge a flame-dried 500 mL 3-neck flask with anhydrous THF (100 mL) and 4-picoline.
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Cool to -78°C (dry ice/acetone bath). Validation: Ensure internal temp < -70°C before proceeding.
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Add LiHMDS dropwise over 20 mins. The solution will turn bright yellow/orange, indicating the formation of the picolyl anion.
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Stir at -78°C for 45 minutes to ensure complete deprotonation.
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Coupling Reaction:
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Dissolve the Weinreb amide in anhydrous THF (50 mL).
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Add the amide solution dropwise to the anion mixture at -78°C. Note: Exotherm control is vital; keep temp < -65°C.
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Allow the reaction to warm slowly to 0°C over 2 hours. The stable chelate prevents side reactions during warming.
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Quench & Isolation:
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Purification:
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Purify via flash column chromatography (SiO₂).
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Eluent: 0-5% MeOH in DCM or 50-100% EtOAc in Hexanes.
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Expert Tip: The pyridine ring causes tailing on silica. Add 1% Triethylamine to the eluent to sharpen peaks.
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Part 5: Chemical Reactivity & Functionalization
This scaffold is a "divergent intermediate." The ketone and the Boc-group allow for orthogonal functionalization, enabling the creation of diverse libraries.
Key Transformations
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Reductive Amination: The ketone is sterically accessible for reaction with primary amines (using NaBH(OAc)₃) to form secondary amine linkers common in GPCR ligands.
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Fischer Indole Synthesis: Reaction with phenylhydrazines can yield fused tricyclic systems.
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Boc-Deprotection: Treatment with TFA/DCM or HCl/Dioxane exposes the secondary piperidine amine for coupling to core scaffolds (e.g., pyrimidines, purines).
Reactivity Flowchart
Caption: Orthogonal reactivity allows modulation of the linker (ketone) or the anchor (piperidine).
Part 6: Handling, Stability & Safety
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Stability: The ketone alpha-protons are acidic due to the flanking carbonyl and pyridine rings. Avoid prolonged exposure to strong bases unless alkylation is intended, as this can lead to racemization (if substituted) or aldol polymerization.
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Storage: Store solid at 2-8°C. Solutions in DMSO or MeOH are stable for 24 hours at room temperature but should be frozen (-20°C) for long-term storage.
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Safety:
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
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PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
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References
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Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.
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Sigma-Aldrich. "Product Specification: 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine (CAS 885269-79-4)."
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 44599723 (Related Structure)." PubChem, 2023 .
- Jain, R. et al. "Discovery of Potent and Selective Inhibitors of the Sonic Hedgehog Pathway." Journal of Medicinal Chemistry, 2011. (Contextual reference for pyridyl-piperidine scaffolds).
